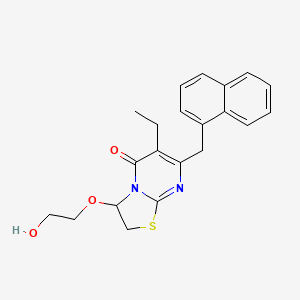![molecular formula C15H26N2O2 B12804716 3-[3-(Dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione CAS No. 7150-87-0](/img/structure/B12804716.png)
3-[3-(Dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[321]octane-2,4-dione is a complex organic compound belonging to the class of bicyclic compounds This compound features a unique structure that includes a bicyclo[321]octane core, which is a common motif in many biologically active molecules, particularly tropane alkaloids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclo[3.2.1]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile. This step often requires specific catalysts and controlled reaction conditions to ensure high yield and selectivity.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions. This step may involve the use of dimethylamine and appropriate leaving groups under basic conditions.
Final Functionalization: The final step involves the introduction of the propyl chain and the formation of the azabicyclo structure. This can be achieved through a series of alkylation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(Dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the dimethylamino group and the bicyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine in the presence of a suitable base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
In biological research, 3-[3-(Dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[321]octane-2,4-dione is studied for its potential interactions with biological macromolecules
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure and functional groups make it a candidate for the development of new pharmaceuticals targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may contribute to the development of new polymers, catalysts, and other industrially relevant materials.
Mécanisme D'action
The mechanism of action of 3-[3-(Dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tropane: A bicyclic compound with a similar core structure but different functional groups.
Cocaine: A well-known tropane alkaloid with stimulant properties.
Atropine: Another tropane alkaloid used in medicine for its anticholinergic effects.
Uniqueness
3-[3-(Dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[321]octane-2,4-dione is unique due to its specific functional groups and substitution pattern
This detailed overview provides a comprehensive understanding of 3-[3-(Dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[321]octane-2,4-dione, covering its synthesis, reactions, applications, and comparisons with related compounds
Propriétés
Numéro CAS |
7150-87-0 |
|---|---|
Formule moléculaire |
C15H26N2O2 |
Poids moléculaire |
266.38 g/mol |
Nom IUPAC |
3-[3-(dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C15H26N2O2/c1-14(2)11-7-8-15(14,3)13(19)17(12(11)18)10-6-9-16(4)5/h11H,6-10H2,1-5H3 |
Clé InChI |
YYIRMWWWGWTKMF-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C(=O)N(C2=O)CCCN(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



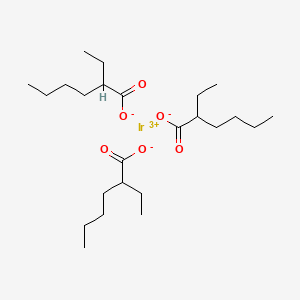
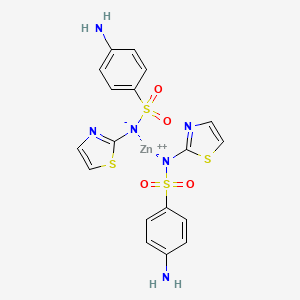


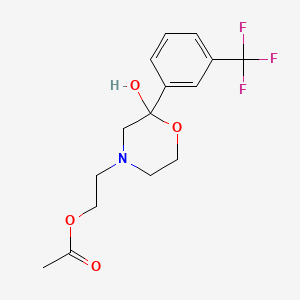

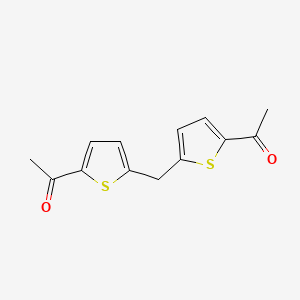
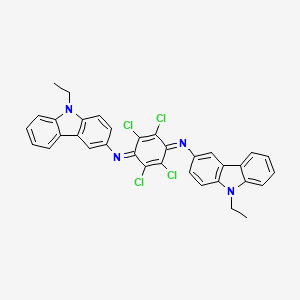
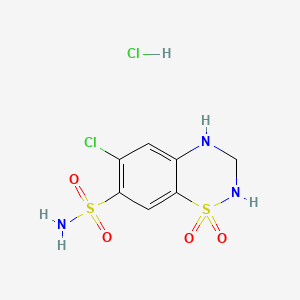
![Dimethyl 5-({[4-(hexadecyloxy)-3-nitrophenyl]sulfonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B12804682.png)


